

An In-Depth Technical Guide to Human Galanin (1-30)

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Compound of Interest

Compound Name: Galanin (1-30), human

Cat. No.: B8083213

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, signaling pathways, and experimental methodologies related to human Galanin (1-30), a neuropeptide with significant implications in various physiological and pathological processes.

Core Data: Molecular Weight and Formula

Human Galanin (1-30) is a 30-amino acid peptide that plays a crucial role as a neuromodulator in the central and peripheral nervous systems.^{[1][2]} Its fundamental molecular characteristics are summarized below.

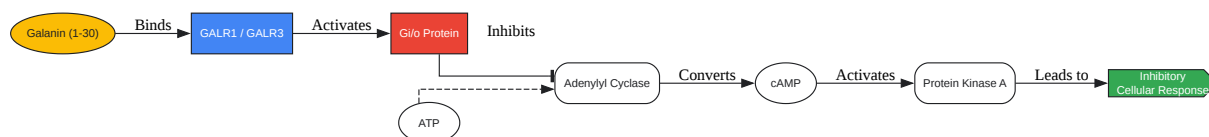
Property	Value	Source
Molecular Formula	C ₁₃₉ H ₂₁₀ N ₄₂ O ₄₃	[3] [4] [5]
Average Molecular Weight	3157.41 g/mol	[4] [5] [6]
Monoisotopic Molecular Weight	3155.5536935 Da	[3]
CAS Number	119418-04-1	[4] [5]

Galanin Signaling Pathways

Galanin exerts its diverse biological effects by activating three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1] These receptors couple to different intracellular signaling cascades, leading to varied cellular responses.

GALR1 and GALR3 Signaling

GALR1 and GALR3 primarily couple to inhibitory G proteins of the Gi/o family.[3][7] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][6][8] This pathway is associated with neuronal hyperpolarization and inhibition of neurotransmitter release.

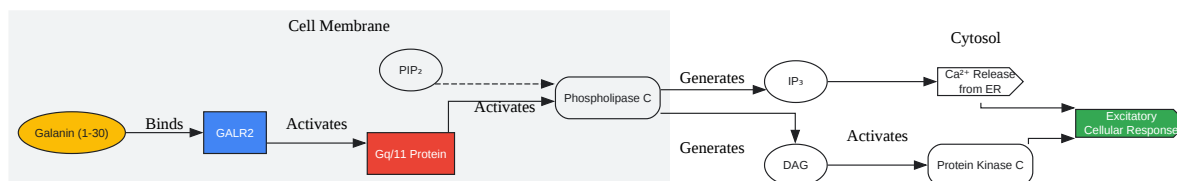


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Galanin signaling via GALR1 and GALR3 receptors.

GALR2 Signaling

In contrast to GALR1 and GALR3, GALR2 predominantly couples to Gq/11 and Go proteins.[3][5][7][9] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5][6][8] This leads to an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC). GALR2 can also couple to Gi to a lesser extent and activate the mitogen-activated protein kinase (MAPK) pathway.[9]



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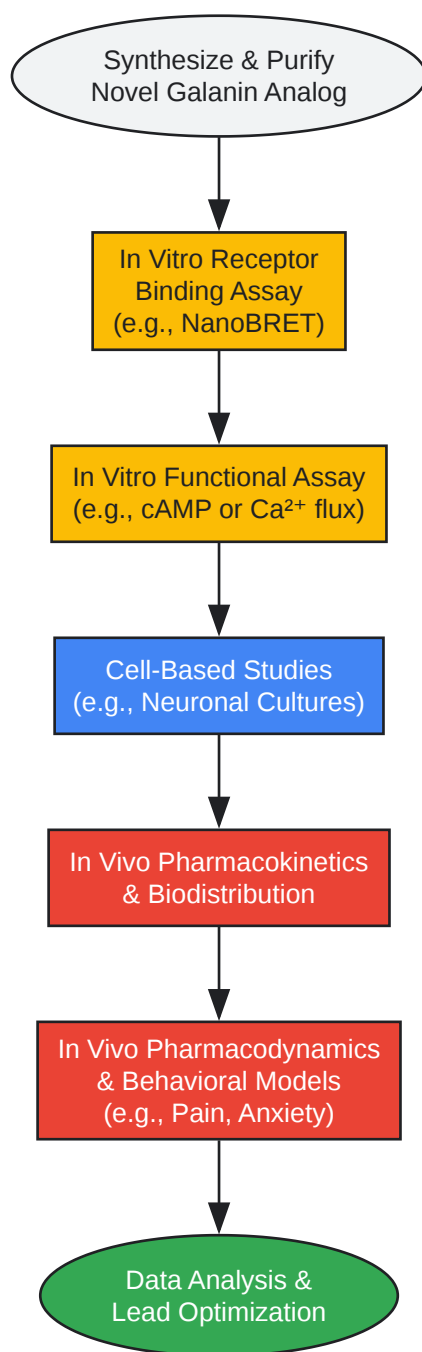
Galanin signaling via the GALR2 receptor.

Experimental Workflows and Protocols

The study of Galanin (1-30) and its receptors involves a variety of in vitro and in vivo experimental approaches. Below are representative workflows and detailed protocols for key assays.

Experimental Workflow: Characterizing a Novel Galanin Analog

This workflow outlines the typical steps involved in the preclinical characterization of a novel synthetic analog of Galanin.



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Workflow for the preclinical evaluation of a novel galanin analog.

Detailed Experimental Protocols

This protocol describes a bioluminescence resonance energy transfer (BRET)-based assay to measure the binding of ligands to GALR1 in living cells.[6][8]

Objective: To determine the binding affinity (Kd) and kinetics of a test compound for the human GALR1.

Materials:

- HEK293 cells expressing GALR1 tagged with HiBiT (a small subunit of NanoLuc® luciferase).
- LgBiT protein (the large subunit of NanoLuc®).
- NanoBRET™ tracer: A galanin-derived peptide conjugated to a fluorescent acceptor (e.g., BODIPY).
- Furimazine (NanoLuc® substrate).
- Test compounds (unlabeled galanin analogs).
- Assay buffer (e.g., Opti-MEM).
- White, opaque 96-well microplates.
- Luminometer/plate reader capable of measuring BRET signals.

Methodology:

- Cell Seeding: Seed HEK293-HiBiT-GALR1 cells into 96-well plates at a density of 2×10^5 cells/mL and incubate overnight.
- Tracer and Compound Preparation: Prepare serial dilutions of the test compound and a fixed concentration of the NanoBRET™ tracer in assay buffer.
- Ligand Binding (Competition Assay):
 - To each well, add the serially diluted test compound or vehicle control.
 - Add the NanoBRET™ tracer to all wells.
 - Incubate at room temperature for 2 hours to reach binding equilibrium.

- BRET Signal Detection:
 - Add the LgBiT protein and furimazine substrate to each well.
 - Immediately measure the donor emission (luciferase) and acceptor emission (fluorophore) using a BRET-capable plate reader.
- Data Analysis:
 - Calculate the BRET ratio (Acceptor Emission / Donor Emission).
 - Plot the BRET ratio as a function of the test compound concentration.
 - Fit the data to a one-site competition binding model to determine the IC_{50} , which can be converted to the inhibitory constant (K_i).

This protocol measures the ability of a galanin agonist to inhibit the production of cAMP in cells expressing GALR1 or GALR3.[\[5\]](#)

Objective: To determine the potency (EC_{50}) of a test compound in activating the G_i/o -coupled signaling pathway of GALR1 or GALR3.

Materials:

- CHO or HEK293 cells stably expressing human GALR1 or GALR3.
- Forskolin (an adenylyl cyclase activator).
- Test compounds (galanin analogs).
- cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
- Cell culture medium and supplements.
- 96-well cell culture plates.
- Plate reader compatible with the chosen cAMP detection kit.

Methodology:

- Cell Seeding: Seed the GALR1- or GALR3-expressing cells into 96-well plates and grow to confluency.
- Compound Treatment:
 - Pre-treat the cells with serial dilutions of the test compound for 15-30 minutes.
- cAMP Stimulation:
 - Add a fixed concentration of forskolin (typically the EC_{80}) to all wells except the negative control.
 - Incubate for an additional 15-30 minutes at 37°C.
- Cell Lysis and cAMP Measurement:
 - Lyse the cells according to the cAMP kit manufacturer's instructions.
 - Perform the cAMP measurement using the chosen detection method.
- Data Analysis:
 - Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition).
 - Plot the percentage of inhibition as a function of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC_{50} value.

This protocol outlines a method to evaluate the antinociceptive properties of a galanin analog administered to rats with induced inflammation.[\[10\]](#)[\[11\]](#)

Objective: To assess the ability of a test compound to alleviate inflammatory pain in vivo.

Materials:

- Male Sprague-Dawley rats (200-250 g).
- Carrageenan solution (e.g., 1% in sterile saline).

- Test compound (galanin analog) dissolved in a suitable vehicle.
- Apparatus for assessing thermal hyperalgesia (e.g., plantar test) and mechanical allodynia (e.g., von Frey filaments).
- Intra-nucleus accumbens (NAc) or intrathecal cannulae (if central administration is desired).

Methodology:

- Animal Acclimatization and Baseline Testing:
 - Acclimatize the rats to the testing environment and handling for several days.
 - Measure baseline paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to mechanical stimulation.
- Induction of Inflammation:
 - Inject a small volume (e.g., 100 μ L) of carrageenan solution into the plantar surface of one hind paw.
- Compound Administration:
 - At a predetermined time after carrageenan injection (e.g., 2-3 hours), administer the test compound or vehicle via the desired route (e.g., intraperitoneal, intravenous, or intracerebral).
- Behavioral Testing:
 - At various time points after compound administration (e.g., 30, 60, 90, 120 minutes), re-assess the thermal paw withdrawal latency and mechanical paw withdrawal threshold in both the inflamed and contralateral paws.
- Data Analysis:
 - Calculate the change in withdrawal latency/threshold from baseline for each animal.

- Compare the responses in the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
- A significant increase in withdrawal latency or threshold in the inflamed paw indicates an analgesic effect.

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